molecular formula C9H8Cl2N2O3 B14220175 [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid CAS No. 629649-05-4

[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid

Cat. No.: B14220175
CAS No.: 629649-05-4
M. Wt: 263.07 g/mol
InChI Key: SAEYITBSOFMDAT-UHFFFAOYSA-N
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Description

[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid: is an organic compound characterized by the presence of a carbamic acid group attached to a 3,4-dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: Its structural features make it a valuable tool for probing biological systems .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness: What sets [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid apart from these similar compounds is the presence of the carbamic acid group, which imparts unique reactivity and functional properties.

Properties

CAS No.

629649-05-4

Molecular Formula

C9H8Cl2N2O3

Molecular Weight

263.07 g/mol

IUPAC Name

[2-(3,4-dichloroanilino)-2-oxoethyl]carbamic acid

InChI

InChI=1S/C9H8Cl2N2O3/c10-6-2-1-5(3-7(6)11)13-8(14)4-12-9(15)16/h1-3,12H,4H2,(H,13,14)(H,15,16)

InChI Key

SAEYITBSOFMDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CNC(=O)O)Cl)Cl

Origin of Product

United States

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